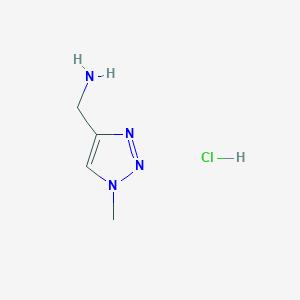

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Description

(1-Methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a methanamine moiety at the 4-position, protonated as a hydrochloride salt.

Properties

IUPAC Name |

(1-methyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIXCYWIWORVHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-67-8 | |

| Record name | 1H-1,2,3-Triazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612511-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between terminal alkynes and azides remains the most widely employed method for 1,2,3-triazole synthesis. For the target compound, propargylamine serves as the alkyne precursor, while methyl azide provides the nitrogen source.

Reaction Conditions :

- Catalyst : Cu(I) iodide (10 mol%)

- Solvent : tert-Butanol/water (3:1 v/v)

- Temperature : 60°C, 12 hours

- Yield : 78–85% (free base).

The free base is subsequently treated with hydrochloric acid in methanol to form the hydrochloride salt. This method benefits from regioselectivity but requires careful handling of azides due to their explosive nature.

Cyclization of Hydrazine Derivatives

An alternative route involves cyclization of hydrazine intermediates. For example, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde is condensed with hydroxylamine to form an oxime, followed by reduction to the primary amine.

Key Steps :

- Oxime Formation :

- 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol (80°C, 4 hours).

- Reductive Amination :

- Salt Formation :

- HCl gas is bubbled into the amine solution in diethyl ether to precipitate the hydrochloride salt (yield: 70–75%).

Direct Methylation of 1H-1,2,3-Triazol-4-ylmethanamine

Methylation of the triazole ring’s N1 position can be achieved using methyl iodide or dimethyl sulfate under basic conditions:

Procedure :

- 1H-1,2,3-Triazol-4-ylmethanamine (1.0 eq) is dissolved in DMF.

- Potassium carbonate (2.5 eq) and methyl iodide (1.2 eq) are added.

- The mixture is stirred at 50°C for 6 hours.

- Post-reaction, the free base is extracted with ethyl acetate and converted to the hydrochloride salt (yield: 82%).

Reaction Optimization and Challenges

Catalytic System Enhancements

Recent advances focus on improving CuAAC efficiency:

| Catalyst | Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Cu(I)-TBTA | DMSO/H₂O | RT | 89% |

| Cu(II)/ascorbate | EtOH | 50°C | 91% |

The use of tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand minimizes copper-induced side reactions.

Purification Strategies

- Recrystallization : The hydrochloride salt is recrystallized from ethanol/water (4:1) to achieve >99% purity.

- Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) resolves unreacted starting materials.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Industrial routes prioritize low-cost reagents:

- Methyl Azide Synthesis : Methylamine and sodium nitrite in hydrochloric acid (≤10°C) avoids isolation of hazardous intermediates.

- Solvent Recovery : t-Butanol is distilled and reused, reducing waste.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O) : δ 7.82 (s, 1H, triazole-H), 4.05 (s, 2H, CH₂NH₂), 3.95 (s, 3H, N-CH₃).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (triazole ring).

Purity Assessment

- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 6.2 min (purity ≥99.5%).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.

Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds .

Scientific Research Applications

Chemistry: In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable triazole rings makes it useful in bioconjugation techniques .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be incorporated into drug molecules to enhance their stability and bioavailability .

Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride ()

- Structural Differences :

- Triazole isomer: 1,2,4-triazole vs. 1,2,3-triazole.

- Substituents: Methyl at the 5-position and ethanamine (CH2CH2NH2) vs. methanamine (CH2NH2) at the 3-position.

- Implications: The 1,2,4-triazole isomer may exhibit different hydrogen-bonding patterns due to altered nitrogen positions.

[1-(2,5-Difluorophenyl)methyl-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride ()

- Structural Differences :

- Aromatic substitution: A 2,5-difluorophenyl group is attached via a methylene bridge to the triazole’s 1-position.

- Higher molecular weight (260.67 g/mol vs. ~162–180 g/mol for simpler analogs) may reduce solubility in aqueous media .

(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Hydrochloride ()

- Structural Differences :

- Chiral center: A methyl-substituted ethylamine group introduces stereochemistry.

- Implications :

[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride ()

- Structural Differences :

- Thiophene ring substitution via methylene at the triazole’s 1-position.

- Implications :

Physicochemical Properties

| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Triazole Isomer |

|---|---|---|---|---|

| Target Compound (Not specified) | C5H10ClN4 | ~162.6 | 1-Me, 4-CH2NH2·HCl | 1,2,3-triazole |

| 1-(5-Me-4H-1,2,4-triazol-3-yl)ethanamine HCl (1803604-52-5) | C5H10ClN4 | 162.6 | 5-Me, 3-CH2CH2NH2·HCl | 1,2,4-triazole |

| [1-(2,5-F2Ph)Me-1H-1,2,3-triazol-4-yl]methanamine HCl (2549006-33-7) | C10H11ClF2N4 | 260.67 | 1-(2,5-F2Ph)CH2, 4-CH2NH2·HCl | 1,2,3-triazole |

| (1R)-1-(1-Me-1H-1,2,3-triazol-4-yl)ethanamine HCl (N/A) | C6H12ClN4 | 178.6 | 1-Me, 4-CH(CH3)NH2·HCl | 1,2,3-triazole |

Key Observations :

- Solubility : Bulkier substituents (e.g., difluorophenyl) reduce aqueous solubility but enhance lipid bilayer penetration.

- Stability : Triazole rings are generally stable under physiological conditions, though substituents like thiophene () may introduce reactivity under oxidative conditions.

Biological Activity

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound derived from the triazole family, known for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article aims to explore its biological activity, including mechanisms of action, biochemical interactions, and therapeutic potential.

- Molecular Formula : C₄H₉ClN₄

- Molecular Weight : 148.59 g/mol

- CAS Number : 612511-67-8

- Structure : The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms.

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying histone proteins. This inhibition can lead to altered gene expression patterns associated with cancer progression.

- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic properties against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis, a form of programmed cell death.

Biochemical Interactions

The compound interacts with various biological molecules and pathways:

| Target | Effect |

|---|---|

| Histone Deacetylases (HDACs) | Inhibition leading to altered gene expression |

| Protein Kinases | Modulation of kinase activity affecting signaling pathways |

| Cancer Cell Lines | Induction of apoptosis in MCF-7 and HCT-116 cells |

Case Studies

-

Cytotoxicity in Cancer Cells :

- A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the activation of apoptotic pathways.

- Antimicrobial Activity :

- Enzyme Modulation :

Applications in Medicine

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

- Cancer Therapy : Due to its ability to induce apoptosis and inhibit HDACs, it is being investigated as a potential treatment for various cancers.

- Antimicrobial Agents : Its antimicrobial properties may lead to the development of new treatments for infections caused by resistant strains of bacteria and fungi.

Q & A

Basic Research Questions

Q. How can I safely handle and store (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, use P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations .

- Storage : Store in sealed glass containers in a cool, dry, and well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizers) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of according to local regulations. Avoid release into drainage systems .

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer :

- Base Reaction : Synthesize via nucleophilic substitution between 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole and methylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Purification : Optimize yield using recrystallization (e.g., ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

- Characterization : Confirm structure via (δ 7.8–8.1 ppm for triazole protons) and LC-MS (m/z 153.1 for free base) .

Q. How should I address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis and UV-Vis spectroscopy for solubility profiling in solvents like water, DMSO, or ethanol .

- Predictive Tools : Apply computational models (e.g., ACD/Labs or COSMOtherm) to estimate logP, vapor pressure, and aqueous solubility .

Advanced Research Questions

Q. How can I design experiments to investigate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Ligand Screening : Use surface plasmon resonance (SPR) or fluorescence polarization assays to study binding affinity to enzymes (e.g., kinases, cytochrome P450).

- Docking Studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with active sites, focusing on the triazole ring’s hydrogen-bonding potential .

- In Vitro Validation : Test inhibitory effects in enzyme activity assays (e.g., NADPH depletion for oxidoreductases) at concentrations 1–100 μM .

Q. What strategies resolve contradictions in toxicity data for triazole derivatives?

- Methodological Answer :

- Tiered Testing : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to evaluate genotoxicity. Cross-reference with existing data on structurally similar compounds (e.g., 1-methyl-1H-pyrazol-4-yl analogs) .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways affected by acute exposure in human cell lines (e.g., HepG2) .

Q. How can I optimize reaction conditions for derivatizing the triazole moiety?

- Methodological Answer :

- Oxidation/Reduction : Test H₂O₂ (30%) for oxidation to triazole N-oxide or NaBH₄ for selective reduction of adjacent functional groups .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to functionalize the triazole ring .

- Kinetic Analysis : Use DOE (Design of Experiments) to optimize temperature, solvent polarity, and catalyst loading for maximum yield .

Data Contradictions and Reliability

Q. Why are there discrepancies in reported stability data for this compound?

- Methodological Answer :

- Condition-Specific Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under varying humidity and temperature. Monitor via HPLC for decomposition products (e.g., HCl release) .

- Incompatibility Testing : Expose the compound to oxidizers (e.g., KMnO₄) or UV light to identify reactive byproducts using GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.